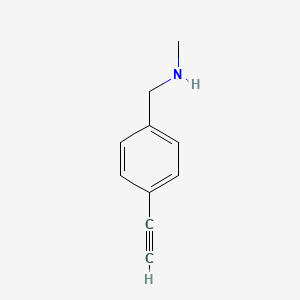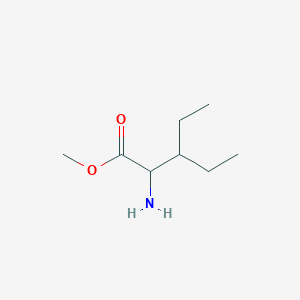
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)-: is an organic compound with the molecular formula C10H8F3NO It is a trifluoromethylated enone, which means it contains a trifluoromethyl group (CF3) attached to a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often preferred. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in biology and medicine
Mecanismo De Acción
The mechanism by which 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but with an ethoxy group instead of a phenylamino group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a triple bond instead of a double bond.
4-Phenyl-3-buten-2-one: Lacks the trifluoromethyl group.
Uniqueness
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- is unique due to the presence of both the trifluoromethyl group and the phenylamino group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
176722-51-3 |
|---|---|
Fórmula molecular |
C10H8F3NO |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
4-anilino-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H |
Clave InChI |
PTCXQMALTDIQMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate](/img/structure/B11741219.png)
![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)

![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
amine](/img/structure/B11741285.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
